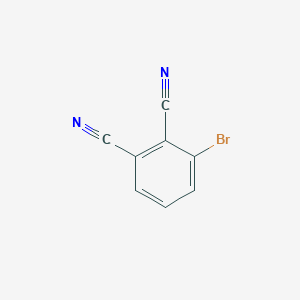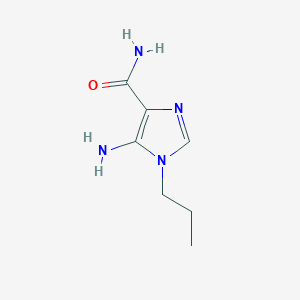
3-Bromophthalonitril
Übersicht
Beschreibung
3-Bromophthalonitrile is an organic compound with the molecular formula C8H3BrN2 It is a derivative of phthalonitrile, where one of the hydrogen atoms on the benzene ring is replaced by a bromine atom
Wissenschaftliche Forschungsanwendungen
3-Bromophthalonitrile has several applications in scientific research:
Wirkmechanismus
Mode of Action
It’s known that the compound can undergo nucleophilic substitution reactions . In these reactions, a nucleophile, a species that donates an electron pair, replaces bromine in the compound. This can lead to the formation of new compounds with potentially different biological activities .
Result of Action
The compound’s ability to undergo nucleophilic substitution reactions suggests that it can form new compounds with potentially different biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Bromophthalonitrile can be synthesized through the bromination of phthalonitrile. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out in a suitable solvent, often at elevated temperatures to ensure complete bromination .
Industrial Production Methods: On an industrial scale, the production of 3-bromophthalonitrile follows similar principles but is optimized for higher yields and cost-effectiveness. The process involves continuous flow reactors and automated systems to control the reaction conditions precisely. The use of safer brominating agents and solvents is also considered to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromophthalonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of substituted phthalonitriles.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in dimethylformamide (DMF) is often used as a base and solvent, respectively.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) is a typical reducing agent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic media can be used.
Major Products Formed:
- Substituted phthalonitriles
- Primary amines
- Phthalic acid derivatives
Vergleich Mit ähnlichen Verbindungen
4-Bromophthalonitrile: Similar in structure but with the bromine atom at the para position.
3,6-Dibromophthalonitrile: Contains two bromine atoms, increasing its reactivity and potential for further functionalization.
3-Nitrophthalonitrile: Contains a nitro group instead of a bromine atom, leading to different reactivity patterns.
Uniqueness: 3-Bromophthalonitrile is unique due to its specific reactivity profile, which allows for selective functionalization of the benzene ring. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials .
Eigenschaften
IUPAC Name |
3-bromobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNRAZJFOMVDKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxylic acid](/img/structure/B1280066.png)






![(-)-Bis[(S)-1-phenylethyl]amine hydrochloride](/img/structure/B1280086.png)




